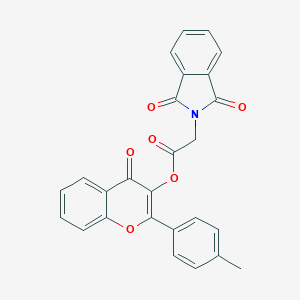
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as DCYD, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been found to have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it has been proposed that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or viral replication. It has also been suggested that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been found to modulate the immune response by regulating the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for the research on 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its efficacy and safety in animal models and human clinical trials. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be explored in future studies.
Conclusion:
In conclusion, 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies and has been found to have anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
Métodos De Síntesis
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of p-tolylacetic acid with ethyl bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a base to form 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Aplicaciones Científicas De Investigación
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Propiedades
Nombre del producto |
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate |
|---|---|
Fórmula molecular |
C26H17NO6 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-4-oxochromen-3-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H17NO6/c1-15-10-12-16(13-11-15)23-24(22(29)19-8-4-5-9-20(19)32-23)33-21(28)14-27-25(30)17-6-2-3-7-18(17)26(27)31/h2-13H,14H2,1H3 |
Clave InChI |
UPHAAEMAGYEKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![Isobutyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254520.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)

![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)